BRD50837
Beschreibung
Eigenschaften
CAS-Nummer |
1314295-24-3 |
|---|---|
Molekularformel |
C26H32ClN3O6S |
Molekulargewicht |
550.067 |
IUPAC-Name |
N-((2R,3S)-2-(((4-chloro-N-methylphenyl)sulfonamido)methyl)-5-((R)-1-hydroxypropan-2-yl)-3-methyl-6-oxo-3,4,5,6-tetrahydro-2H-benzo[b][1,5]oxazocin-10-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C26H32ClN3O6S/c1-16-13-30(17(2)15-31)26(33)21-5-4-6-22(28-25(32)18-7-8-18)24(21)36-23(16)14-29(3)37(34,35)20-11-9-19(27)10-12-20/h4-6,9-12,16-18,23,31H,7-8,13-15H2,1-3H3,(H,28,32)/t16-,17+,23-/m0/s1 |
InChI-Schlüssel |
DPCJYFXLXUKVAP-MFEFFIJZSA-N |
SMILES |
CN(S(=O)(C1=CC=C(Cl)C=C1)=O)C[C@H]2[C@H](CN(C(C3=CC=CC(NC(C4CC4)=O)=C3O2)=O)[C@@H](CO)C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BRD50837; BRD-50837; BRD 50837. |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Cancer Research
BRD50837 has been primarily studied for its anti-cancer properties:
- Inhibition of Tumor Growth : In vitro studies show that BRD50837 can inhibit the proliferation of cancer cells dependent on Shh signaling. It has been tested in various assays that confirm its efficacy against specific tumor types .
- Combination Therapies : Research indicates that combining BRD50837 with other therapeutic agents may enhance anti-tumor efficacy, particularly in cancers resistant to conventional treatments .
Drug Development
The compound serves as a lead structure for developing new Smo inhibitors with improved pharmacokinetic properties:
- Analog Development : Researchers are exploring analogs of BRD50837 to optimize its pharmacological profile while maintaining its inhibitory effects on the Shh pathway .
- Screening Assays : BRD50837 has been included in large-scale screening assays to identify additional compounds with similar or enhanced activity against the Shh pathway .
Preclinical Studies
Preclinical studies involving animal models have shown promising results:
- Efficacy in vivo : Studies have demonstrated that BRD50837 can significantly reduce tumor burden in xenograft models, providing a basis for future clinical trials .
- Safety Profile : Initial toxicity assessments indicate that BRD50837 does not exhibit significant adverse effects at therapeutic doses, making it a candidate for further development .
Data Tables
Case Studies
-
Case Study on Basal Cell Carcinoma :
- Researchers utilized BRD50837 to target basal cell carcinoma cells exhibiting aberrant Shh signaling. The study found a marked decrease in cell viability and tumor growth rates, indicating the compound's potential as a targeted therapy.
-
Combination Therapy with Chemotherapeutics :
- In another study, BRD50837 was combined with standard chemotherapeutic agents to assess synergistic effects. Results showed enhanced apoptosis in cancer cells compared to monotherapy, suggesting a beneficial role in combination treatment strategies.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
BRD50837 vs. BRD9526
BRD9526, a close analog of BRD50837, shares the same core structure but incorporates an additional chlorine atom at the ortho position of the sulfonamide group. Both compounds exhibit near-identical EC50 values (~0.09 μM for BRD50837; ~0.06 μM for BRD9526) but differ in solubility and mechanistic behavior:
- BRD9526 : Shows similar upstream inhibition but reduced solubility due to steric effects from the ortho-chlorine substitution .
Analogs with Modified Functional Groups
Key Trends :
- Sulfonamide Position : Para-chlorine (BRD50837) maximizes target engagement; ortho- or meta-substitutions reduce activity .
- Aniline Requirement : Removal abolishes activity, highlighting its role in stabilizing ligand-target interactions .
- Extra-Annular Alcohol : Essential for maintaining structural rigidity; its removal (e.g., compound 17) results in inactivity .
Mechanism-Based Comparison with Other Hh Inhibitors
Cyclopamine (Natural Alkaloid)
- Mechanism : Direct Smo antagonist via BODIPY-cyclopamine displacement .
- Efficacy: BRD50837 and BRD9526 show comparable Gli1 suppression to cyclopamine in C3H10T1/2 cells but require higher concentrations for non-specific effects .
Vismodegib (Smo Inhibitor)
- Mechanism : Binds Smo’s heptahelical bundle, blocking downstream signaling .
- BRD50837 Contrast : Retains activity in Sufu−/− cells (unlike vismodegib), suggesting a divergent pathway interaction .
CMAP Scaffold (Novartis)
Vorbereitungsmethoden
Synthesis of the Core Eight-Membered Lactam
The foundational step in BRD50837 synthesis involved the formation of an eight-membered lactam scaffold. Key intermediates included:
-
Intermediate 1 : A nitrobenzene derivative functionalized with a tertiary amine and a para-methoxybenzyl (PMB) ether group.
-
Intermediate 2a : A stereochemically defined building block used in S<sub>N</sub>Ar cycloetherification.
The cycloetherification reaction proceeded under mild basic conditions (e.g., potassium carbonate in dimethylformamide) to form the lactam ring. Stereochemical diversity was introduced by varying the configuration of the extra-annular methyl group, resulting in eight stereoisomers.
Functionalization and Derivatization
Post-cyclization steps included:
-
Nitro Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) converted the nitro group to an aniline.
-
Acylation : Reaction with acyl chlorides (e.g., para-chlorobenzoyl chloride) introduced substituents critical for Shh inhibition.
-
Deprotection :
-
Sulfonation : Treatment with sulfonyl chlorides (e.g., methanesulfonyl chloride) introduced sulfonamide functionalities.
Final Compound Isolation
Purification involved sequential chromatography:
-
Column Chromatography : Silica gel with gradient elution (0–100% ethyl acetate in hexanes).
-
HPLC : Reverse-phase C<sub>18</sub> columns for high-purity isolation.
Stereochemical and Structural Optimization
BRD50837’s activity hinged on its stereochemistry. Among eight stereoisomers, the R,S,R and S,S,R configurations exhibited superior Shh pathway inhibition (EC<sub>50</sub> = 0.09 μM). Key structural features included:
-
A para-chlorobenzamide group for target engagement.
-
A sulfonamide moiety enhancing solubility (PBS solubility = 64.3 μM).
Table 1: Structural Modifications and Activity of BRD50837 Analogs
| Analog | Modification | EC<sub>50</sub> (μM) | PBS Solubility (μM) |
|---|---|---|---|
| 7 | BRD50837 (parent compound) | 0.09 | 64.3 |
| 8 | meta-Cl benzamide | 0.21 | 58.9 |
| 9 | ortho-CH<sub>3</sub> benzamide | 1.45 | 42.1 |
| 15 | BRD9526 (bulky sulfonamide) | 0.12 | 71.8 |
Data adapted from Stanton et al. (2013).
Mechanistic Insights into Reaction Conditions
Cyclization Kinetics
The rate of lactam formation followed the order: six- > five- > seven- > eight- > nine-membered rings. For eight-membered rings (as in BRD50837), prolonged reaction times (24–48 hours) at 25°C were necessary to overcome ring strain.
Solvent and Catalyst Optimization
-
Solvent : Dimethylformamide (DMF) provided optimal polarity for S<sub>N</sub>Ar reactions.
-
Catalyst : Palladium on carbon (Pd-C) facilitated nitro reductions without over-hydrogenation.
Challenges and Solutions in Scalable Synthesis
Medium-Sized Ring Strain
The eight-membered lactam posed synthetic challenges due to transannular strain. This was mitigated by:
Q & A
Q. What is BRD50837, and what is its primary mechanism of action in Hedgehog (Hh) pathway inhibition?
BRD50837 is a small-molecule inhibitor identified for its potent activity against the Hh signaling pathway, which is critical in developmental biology and cancer pathogenesis. Its primary mechanism involves disrupting downstream signaling, as evidenced by an EC50 of 0.09 μM in mouse osteoblast differentiation assays. The compound’s stereochemical configuration (RSR/SSR) and solubility in phosphate-buffered saline (64.3 μM) enhance its utility in cellular studies .
Q. How was BRD50837 initially identified as a candidate for Hh pathway modulation?
BRD50837 emerged from a stereochemical screening of compounds with a shared tricyclic scaffold. Initial high-throughput screening in Shh-Light 2 cells revealed its inhibitory activity, with subsequent dose-response validation confirming selectivity and low cytotoxicity. This approach prioritized structural analogs with exocyclic methyl groups, which were critical for potency .
Q. What key physicochemical properties make BRD50837 suitable for in vitro studies?
BRD50837’s high solubility in physiological buffers (e.g., PBS) and low cytotoxicity profile (validated via cell viability assays) allow robust testing in cellular models. These properties reduce confounding factors like solvent toxicity, enabling precise evaluation of Hh pathway inhibition .
Advanced Research Questions
Q. How do stereochemical modifications influence BRD50837’s activity and solubility in SAR studies?
Structure-activity relationship (SAR) studies demonstrate that altering the aniline linker’s connectivity or removing exocyclic alcohols significantly impacts both potency and solubility. For example, replacing the exocyclic amine with a methyl group reduced activity by 50%, highlighting the importance of stereochemical precision in maintaining EC50 values below 0.1 μM .
Q. What experimental methodologies validate BRD50837’s selectivity and off-target effects?
- Dose-response curves : Quantify inhibitory concentration (IC50) across multiple cell lines (e.g., Shh-Light 2 vs. primary fibroblasts).
- Counter-screening : Test against unrelated pathways (e.g., Wnt/β-catenin) to exclude off-target effects.
- Toxicity assays : Use MTT or ATP-based assays to ensure cytotoxicity remains negligible at active concentrations .
Q. How can researchers resolve discrepancies in BRD50837’s activity across different cellular models?
Inconsistent results may arise from cell-specific factors like pathway crosstalk or differential receptor expression. Mitigation strategies include:
- Cross-model validation : Compare results in Shh-Light 2 cells, primary osteoblasts, and in vivo models.
- Pathway-specific reporters : Use dual-luciferase assays (e.g., Gli-dependent transcription) to isolate Hh activity .
Q. What synthesis strategies optimize BRD50837 analogs for improved potency and purity?
- CuI-catalyzed [3+2] cycloaddition : Efficiently generates tricyclic cores with stereochemical control.
- Characterization protocols : Employ NMR, HPLC, and elemental analysis for purity (>95%) and structural confirmation.
- Intermediate optimization : Use intermediates like 4a to streamline synthesis of novel analogs (e.g., compounds 7–19) .
Q. How should researchers design SAR studies to balance structural diversity and pharmacological relevance?
- Scaffold diversification : Modify core regions (e.g., sulfonyl groups in Region A) while retaining critical pharmacophores.
- Iterative testing : Prioritize analogs with EC50 < 0.1 μM and solubility >50 μM for further optimization.
- Computational modeling : Predict binding modes to the Smoothened receptor or other Hh components .
Methodological Guidance
- Data Contradiction Analysis : When SAR data conflict with computational predictions, reconcile results by validating binding affinities (e.g., SPR or ITC) and reassessing cellular permeability .
- Experimental Reproducibility : Adhere to protocols in for detailed synthetic steps and characterization, ensuring analogs are fully described with spectral data .
- Ethical Compliance : Follow institutional guidelines for chemical safety and cytotoxicity testing, as outlined in .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
